molecular formula C13H21NO B13325280 (2-Ethoxyethyl)(1-phenylpropyl)amine

(2-Ethoxyethyl)(1-phenylpropyl)amine

Cat. No.: B13325280
M. Wt: 207.31 g/mol
InChI Key: QYPZHHVHVDOMBC-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)(1-phenylpropyl)amine is a secondary amine featuring a 1-phenylpropyl backbone substituted with a 2-ethoxyethyl group. Its molecular formula is C₁₃H₂₁NO (MW: 207.31 g/mol).

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-13(14-10-11-15-4-2)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3

InChI Key

QYPZHHVHVDOMBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(1-phenylpropyl)amine typically involves the reaction of 2-ethoxyethylamine with 1-phenylpropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

(2-Ethoxyethyl)(1-phenylpropyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(1-phenylpropyl)amine involves its interaction with molecular targets, such as enzymes and receptors. The ethoxyethyl and phenylpropyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares (2-Ethoxyethyl)(1-phenylpropyl)amine with structurally similar amines, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₂₁NO 207.31 2-ethoxyethyl, 1-phenylpropyl Moderate polarity, lipophilic
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 2-methoxyethyl, 3-phenylpropyl Reduced lipophilicity (shorter chain)
(Pentan-3-yl)(1-phenylpropyl)amine C₁₄H₂₃N 205.34 Pentan-3-yl, 1-phenylpropyl High lipophilicity (no oxygen)
(1,3-Benzothiazol-2-ylmethyl)(1-phenylpropyl)amine C₁₇H₁₈N₂S 282.40 Benzothiazole, 1-phenylpropyl Enhanced π-π interactions, potential bioactivity
Dapoxetine Hydrochloride C₂₁H₂₃NO·HCl 341.87 (free base: 305.4) Naphthalen-1-yloxy, dimethylamino Clinically used SSRI; fast metabolism

Key Observations :

  • Substituent Position: The 1-phenylpropyl configuration in the target compound vs.
  • Oxygen Content : The ethoxyethyl group increases hydrophilicity compared to pentan-3-yl (C₁₄H₂₃N) , which lacks oxygen.

Biological Activity

(2-Ethoxyethyl)(1-phenylpropyl)amine is a compound of interest due to its potential biological activities. Ongoing research suggests that it may interact with various biological pathways, which could have implications for pharmacology and toxicology. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19NO
  • Molecular Weight : 219.30 g/mol

This compound features an ethoxyethyl group attached to a phenylpropylamine moiety, which may influence its interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : It may affect neurotransmitter levels, potentially influencing mood and cognitive functions.
  • Receptor Interaction : There is evidence suggesting that it interacts with certain receptors, which could lead to therapeutic effects or side effects.

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationPotential influence on serotonin and dopamine levels
Receptor InteractionPossible binding to adrenergic receptors
CytotoxicityPreliminary cytotoxic effects observed in cell lines

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Neuropharmacological Study :
    • A study investigated the effects of the compound on rat models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant-like effects.
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that this compound exhibited cytotoxic properties against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Receptor Binding Affinity :
    • Research focused on the compound's affinity for adrenergic receptors showed moderate binding, indicating potential applications in treating cardiovascular diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may act as a selective serotonin reuptake inhibitor (SSRI) , thereby increasing serotonin availability in synaptic clefts.
  • Its interaction with adrenergic receptors could modulate vascular responses and influence blood pressure regulation.

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